8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride
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Description
“8-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride” is a chemical compound with the molecular formula C13H18ClN . It is a complex organic compound that falls under the category of azatricyclo compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It is known that the compound has a molecular weight of 223.75 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Applications : A study by Jha, Naidu, and Abdelkhalik (2013) developed an environmentally benign, transition-metal-free synthesis protocol for tricyclic compounds closely related to 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene;hydrochloride, using renewable levulinic acid as a starting material (Jha, Naidu, & Abdelkhalik, 2013).
Molecular Structure Investigation : Soldatenkov et al. (1996) isolated and established the molecular structure of a compound structurally similar to the requested chemical, through x-ray crystallography (Soldatenkov et al., 1996).
Condensation Reactions in Heterocycle Formation : Svetlik, Tureček, and Hanuš (1988) investigated the formation of oxygen-bridged heterocycles, including derivatives of 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene, under Hantzsch synthesis conditions (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of Bioisosteric Analogues : Shishov et al. (2014) synthesized a compound closely related to 8-Azatricyclo[8.2.1.0^2,7]trideca-2,4,6-triene as a precursor to potential bioisosteric analogues of colchicine (Shishov et al., 2014).
Investigation in Cycloaddition Reactions : Nitta, Sogo, and Nakayama (1979) studied the cycloaddition reactions of benzocyclopropene with aromatic nitrile oxides, leading to compounds including 8-oxa-10-azatricyclo derivatives (Nitta, Sogo, & Nakayama, 1979).
Synthesis of Azatricyclic Compounds : Kelly, Foricher, Mann, and Bentley (2000, 2003) described the synthesis of azatricyclic compounds, sharing the basic ring system with huperzine A, a notable acetylcholinesterase inhibitor (Kelly, Foricher, Mann, & Bentley, 2000), (Kelly, Foricher, Mann, & Bentley, 2003).
Synthesis and Oxidation Studies : Kas’yan et al. (2005) synthesized 4-azatricyclo[5.2.1.0^2,6]dec-8-ene, a compound with a similar structure, and studied its reactions and oxidation with peroxyphthalic acid (Kas’yan et al., 2005).
Microwave Irradiation Synthesis : Cheng et al. (2012) reported the synthesis of oxygen-bridged monastrol analogs, including 8-oxa-10,12-diazatricyclo derivatives, under microwave irradiation, demonstrating an efficient synthesis method (Cheng et al., 2012).
Spin Coupling Constants Study : Berger (1978) prepared compounds labeled with 15N, including 4-azatricyclo[4.3.1.1^3,8]undecan-5-one, to study 15N13C spin coupling constants and their conformational dependence (Berger, 1978).
X-ray Structure Determination : Lodeiro et al. (2000) reported the X-ray structure determinations of hydrochlorides related to the chemical structure , providing insights into the protonation and molecular arrangement of similar compounds (Lodeiro et al., 2000).
Properties
IUPAC Name |
8-azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-12-11(3-1)10-6-5-9(7-10)8-13-12;/h1-4,9-10,13H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYJOMDSLKOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC3=CC=CC=C23.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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